![molecular formula C14H22N4O3 B5767092 N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea](/img/structure/B5767092.png)
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea
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Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as DMMPU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMMPU is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and inflammation. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another area of research could focus on elucidating the mechanism of action of this compound to better understand its therapeutic potential. Additionally, further studies could be conducted to investigate the potential of this compound as a treatment for various diseases, including cancer and neurodegenerative diseases.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with phosgene, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final compound is purified through recrystallization.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has various potential applications in scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. Additionally, this compound has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-17-6-8-18(9-7-17)16-14(19)15-11-4-5-12(20-2)13(10-11)21-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGUJFCTTCTVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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